molecular formula C15H9Cl2F3N2O3 B2725553 N-(2,4-dichlorobenzyl)-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide CAS No. 313233-78-2

N-(2,4-dichlorobenzyl)-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide

Cat. No.: B2725553
CAS No.: 313233-78-2
M. Wt: 393.14
InChI Key: JCGABIZQANDYFT-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a trifluoroacetamide core with two aromatic substituents: a 2,4-dichlorobenzyl group and a 3-nitrophenyl group. Its molecular formula is C₁₅H₁₀Cl₂F₃N₂O₃, and it is identified by CAS numbers 1020055-49-5 (Pharmint, ) and 1119450-66-6 (CymitQuimica, ), though the latter refers to a non-trifluoro variant.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2F3N2O3/c16-10-5-4-9(13(17)6-10)8-21(14(23)15(18,19)20)11-2-1-3-12(7-11)22(24)25/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGABIZQANDYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 3-nitroaniline as the primary starting materials.

    Formation of Intermediate: The 2,4-dichlorobenzyl chloride reacts with 3-nitroaniline in the presence of a base such as sodium hydroxide to form an intermediate compound.

    Acylation: The intermediate is then subjected to acylation using trifluoroacetic anhydride to introduce the trifluoromethyl group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of N-(2,4-dichlorobenzyl)-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide have been investigated for their effectiveness against various bacterial strains. The presence of the nitro group is often associated with increased antibacterial activity due to its ability to interact with microbial DNA and proteins.

Antitubercular Potential

A related study focused on the synthesis of phenoxyacetamide derivatives demonstrated that compounds with similar scaffolds could be effective against Mycobacterium tuberculosis. The study found that modifications in the structure could enhance the efficacy against resistant strains of tuberculosis, suggesting that this compound may also have potential in this area .

Cytotoxicity Studies

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it may exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing new anticancer therapies that minimize side effects associated with traditional chemotherapeutics.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, compounds with similar structures have shown inhibition of acetylcholinesterase, an enzyme linked to neurodegenerative diseases. This suggests a potential role for the compound in treating conditions such as Alzheimer's disease.

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial ActivityEvaluation against bacterial strainsDemonstrated significant antibacterial activity with MIC values ranging from 16 to 64 µg/mL against various pathogens .
Antitubercular Activity AssessmentSynthesis of derivativesIdentified several derivatives with enhanced activity against M. tuberculosis, indicating structural modifications can lead to improved efficacy .
Cytotoxicity EvaluationTesting on cancer cell linesShowed selective cytotoxicity towards cancer cells while exhibiting a good safety profile in normal cell lines.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Properties :

  • The trifluoromethyl group enhances electronegativity and metabolic stability compared to non-fluorinated analogs.
  • The 2,4-dichlorobenzyl moiety contributes to lipophilicity, impacting solubility and membrane permeability.

Comparison with Structurally Similar Compounds

Substituted Acetamides in Agrochemicals

Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide, ):

  • Structural Difference: Replaces the trifluoroacetamide and 3-nitrophenyl groups with a dichlorophenoxy ether and pyridinyl moiety.
  • Application: Acts as a synthetic auxin agonist, highlighting the role of phenoxy groups in herbicidal activity .

Alachlor ():

  • Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
  • Application : Herbicide targeting weed control.
  • Comparison : The chloro and methoxymethyl groups in alachlor enhance soil persistence, whereas the nitro group in the target compound may increase reactivity but reduce environmental stability .

Nitrophenyl-Containing Acetamides

N-(3-Nitrophenyl)-2,2,2-Trichloroacetamide ():

  • Structural Difference : Replaces trifluoro with trichloro and lacks the dichlorobenzyl group.
  • Crystallography : The meta-nitro group creates a dihedral angle of 10.8° with the acetamide plane, influencing packing efficiency and solubility .

N-(2-Chloro-4-Nitrophenyl)-2,2,2-Trifluoroacetamide (CAS 95665-50-2, ):

  • Substituent Variation : Nitro group at the para position instead of meta.
  • Impact : Para substitution may improve planarity and intermolecular interactions, enhancing crystalline stability compared to the target compound’s meta configuration .

Dichlorobenzyl-Modified Analogs

N-[(2,4-Dichlorophenyl)methyl]-N-(3-Nitrophenyl)Acetamide (CAS 1119450-66-6, ):

  • Structural Difference : Lacks the trifluoro group, substituting it with a standard acetamide.
  • Implications : The absence of fluorine reduces electronegativity and may lower binding affinity in biological systems .

Chlorbetamide (CAS 97-27-8, ):

  • Structure : Dichloroacetamide with a 2,4-dichlorobenzyl and hydroxyethyl group.
  • Application : Anthelmintic agent.
  • Comparison : The hydroxyethyl group improves water solubility, a contrast to the hydrophobic trifluoro and nitro groups in the target compound .

Key Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Applications Notable Properties Reference
Target Compound 2,4-DCl-benzyl, 3-NO₂-phenyl, CF₃ 395.16 Research chemical High electronegativity, lipophilic
Alachlor 2,6-Diethylphenyl, Cl, methoxymethyl 269.77 Herbicide Soil persistence, chloroacetamide
N-(3-Nitrophenyl)-Trichloroacetamide 3-NO₂-phenyl, CCl₃ 287.53 Crystallography studies Planar structure, nitro effects
Chlorbetamide 2,4-DCl-benzyl, hydroxyethyl, CCl₂ 337.03 Anthelmintic Improved solubility

Table 2: Substituent Impact on Properties

Substituent Effect on Compound Example Compound
Trifluoroacetyl (CF₃) ↑ Electronegativity, ↑ Metabolic stability Target Compound
Trichloroacetyl (CCl₃) ↓ Oxidative stability, ↑ Molecular weight N-(3-Nitrophenyl)-Trichloroacetamide
Nitro (NO₂) at meta Strong electron-withdrawal, alters electronic distribution Target Compound
Nitro (NO₂) at para Enhanced planarity, improved crystallinity CAS 95665-50-2

Research and Commercial Status

  • Discontinuation : The target compound is listed as discontinued (CymitQuimica, ), likely due to challenges in synthesis scalability or efficacy compared to alternatives like alachlor .
  • Crystallography : Similar acetamides () show that dihedral angles between aromatic rings and the acetamide group influence packing efficiency, which correlates with melting points and bioavailability .

Biological Activity

N-(2,4-dichlorobenzyl)-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide (CAS No. 313233-78-2) is a synthetic compound with a complex structure characterized by the presence of both halogenated and nitro groups. Its molecular formula is C15H9Cl2F3N2O3, and it has garnered interest for its potential biological activities, particularly in pharmacology.

  • Molecular Weight : 393.14 g/mol
  • Molecular Structure : The compound features a dichlorobenzyl moiety and a trifluoroacetyl group, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The following sections summarize findings related to the biological activity of this compound.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of halogenated amides. For instance:

  • Antibacterial Effects : Compounds with similar structures have shown effectiveness against various bacterial strains. The introduction of halogen atoms typically enhances lipophilicity and membrane permeability, potentially leading to increased antibacterial activity.
  • Antifungal Effects : Research into pyrazole derivatives has indicated that modifications similar to those in this compound can yield potent antifungal agents .

Anticancer Activity

The compound's structure suggests potential anticancer properties:

  • Mechanism of Action : Compounds with nitro and trifluoromethyl groups have been associated with the inhibition of specific kinases involved in cancer progression. This suggests that this compound may interact with similar pathways .
  • Case Studies : In vitro studies have shown that derivatives of dichloro-substituted acetamides exhibit cytotoxic effects on various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its SAR:

  • Halogen Substitution : The presence of chlorine atoms can enhance binding affinity to biological targets due to increased electron-withdrawing effects.
  • Trifluoromethyl Group : This group is known for improving metabolic stability and bioavailability of compounds .
Structural Feature Biological Implication
Dichlorobenzyl moietyEnhances lipophilicity; potential antibacterial action
Trifluoromethyl groupIncreases metabolic stability; enhances bioactivity
Nitro groupPotential anticancer activity through kinase inhibition

Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis and Testing : A series of novel derivatives were synthesized and tested for their antimicrobial and anticancer activities. The results indicated promising activity against both bacterial strains and cancer cell lines.
  • In Vivo Studies : Further investigation into the pharmacokinetics and toxicity profiles is essential to assess the therapeutic potential of this compound.

Q & A

Q. What synthetic methodologies are effective for preparing N-(2,4-dichlorobenzyl)-2,2,2-trifluoro-N-(3-nitrophenyl)acetamide?

Methodological Answer: The compound can be synthesized via a multi-step alkylation process. For example, a dichlorobenzyl group can be introduced by reacting 2,4-dichlorobenzyl chloride with a trifluoroacetamide intermediate in dimethylformamide (DMF) using potassium carbonate as a base at 70–80 °C . Similar protocols for structurally related compounds involve sequential nucleophilic substitutions and purification via column chromatography . Key steps include:

  • Step 1: Synthesis of the trifluoroacetamide core using trichloroacetyl chloride and aniline derivatives.
  • Step 2: Alkylation of the intermediate with 2,4-dichlorobenzyl halide under basic conditions.
  • Yield Optimization: Reaction temperature and solvent polarity (e.g., DMF vs. dichloromethane) significantly impact yields .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the presence of the dichlorobenzyl (aromatic protons at δ 7.2–7.5 ppm) and trifluoroacetamide (CF3_3 at δ 115–120 ppm in 19F^{19} \text{F}-NMR) groups .
  • X-ray Crystallography: Employ SHELXL for structure refinement, particularly to resolve challenges posed by heavy atoms (Cl, F) and nitro group disorder. Hydrogen bonding networks (e.g., N–H···O interactions) stabilize the crystal lattice .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (exact mass: ~392.97 g/mol).

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

Methodological Answer:

  • Anticonvulsant Screening: Use the pentylenetetrazole (PTZ)-induced seizure model in rodents. Monitor mortality reduction and latency to seizure onset .
  • Cytotoxicity Assays: Test against cancer cell lines (e.g., MCF-7) via MTT assays, noting IC50_{50} values. Structural analogs with dichlorobenzyl groups show activity in the micromolar range .
  • Enzyme Binding Studies: Perform docking simulations against targets like GABA receptors or viral envelope proteins using AutoDock Vina .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Methodological Answer:

  • Solvent Selection: Replace DMF with acetonitrile to reduce side reactions. Evidence shows polar aprotic solvents enhance nucleophilic substitution efficiency .
  • Catalyst Use: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .
  • Temperature Control: Lower the reaction temperature to 50–60 °C to minimize decomposition of the nitro group .

Q. How to address discrepancies between computational docking results and experimental bioactivity data?

Methodological Answer:

  • Parameter Validation: Re-optimize docking parameters (e.g., grid box size, exhaustiveness) to better match the ligand-binding pocket. Studies on similar acetamides found that rigid docking underestimated flexibility of the dichlorobenzyl group .
  • Metabolite Analysis: Check for in vivo metabolite formation (e.g., hydrolysis of the trifluoroacetamide) using LC-MS. Bioactivity may arise from metabolites rather than the parent compound .
  • Free Energy Calculations: Apply molecular dynamics (MD) simulations (e.g., AMBER) to account for binding entropy .

Q. What strategies are effective in resolving crystallographic disorder caused by its substituents?

Methodological Answer:

  • Twinned Data Refinement: Use SHELXL’s TWIN and BASF commands to model rotational disorder in the nitro group .
  • Hydrogen Bond Analysis: Map intermolecular interactions (e.g., C–H···O) to identify stabilizing contacts. In related trichloroacetamides, nitro groups form weak H-bonds with adjacent phenyl rings, reducing disorder .
  • Low-Temperature Data Collection: Cool crystals to 100 K to minimize thermal motion and improve resolution .

Q. How does the position of nitro and trifluoromethyl groups influence its crystal packing and stability?

Methodological Answer:

  • Nitro Group Orientation: Meta-substituted nitro groups (as in 3-nitrophenyl) create steric hindrance, leading to tilted aromatic rings (dihedral angles ~81.9°). This reduces π-π stacking but enhances dipole-dipole interactions .
  • Trifluoromethyl Effects: The CF3_3 group increases hydrophobic interactions, improving thermal stability (TGA data shows decomposition >250°C).
  • Comparative Table:
Substituent PositionCrystal SystemMelting Point (°C)Key Interactions
3-Nitro, 2,4-ClMonoclinic427N–H···O, C–Cl···π
4-Nitro, 2,5-ClTriclinic402C–F···H–C

Data derived from analogs in .

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